

physical and chemical properties of 8-methylthioguanosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Deoxy-8-methylthioguanosine

Cat. No.: B12387822

[Get Quote](#)

An In-depth Technical Guide on 8-Methylthioguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylthioguanosine is a synthetic purine nucleoside analogue that has garnered interest within the scientific community for its potential therapeutic applications, particularly in the fields of oncology and immunology. As a derivative of guanosine, it is structurally similar to endogenous nucleosides, allowing it to interact with various cellular pathways, including purine metabolism and signaling cascades that govern cell fate. This technical guide provides a comprehensive overview of the physical and chemical properties of 8-methylthioguanosine, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its mechanism of action.

Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of 8-methylthioguanosine is fundamental for its application in research and drug development. These properties influence its solubility, stability, and interaction with biological systems.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ N ₅ O ₅ S	
Molecular Weight	329.33 g/mol	
CAS Number	2104-66-7	
Predicted Density	2.12 ± 0.1 g/cm ³	
Predicted pKa	9.17 ± 0.20	

Table 1: Physical and Chemical Properties of 8-Methylthioguanosine

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of 8-methylthioguanosine. While specific experimental spectra for 8-methylthioguanosine are not readily available in the public domain, typical spectral characteristics for related guanosine derivatives can be inferred.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of 8-methylthioguanosine would be complex, with characteristic signals for the ribose sugar protons and the purine base protons and carbons. In ¹H NMR, signals for the anomeric proton of the ribose would appear at a distinct chemical shift, and the methylthio group would present as a singlet. In ¹³C NMR, the carbon atoms of the purine ring, the ribose sugar, and the methylthio group would each give rise to specific resonances. The chemical shifts would be influenced by the solvent used and the presence of functional groups.[1]

Mass Spectrometry (MS): The mass spectrum of 8-methylthioguanosine would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the glycosidic bond, separating the purine base from the ribose sugar, as well as loss of the methylthio group.[2]

Infrared (IR) Spectroscopy: The IR spectrum of 8-methylthioguanosine would exhibit characteristic absorption bands for its functional groups. These would include N-H stretching vibrations from the amine and amide groups, O-H stretching from the hydroxyl groups of the ribose moiety, C-N stretching within the purine ring, and C-S stretching of the methylthio group.

Experimental Protocols

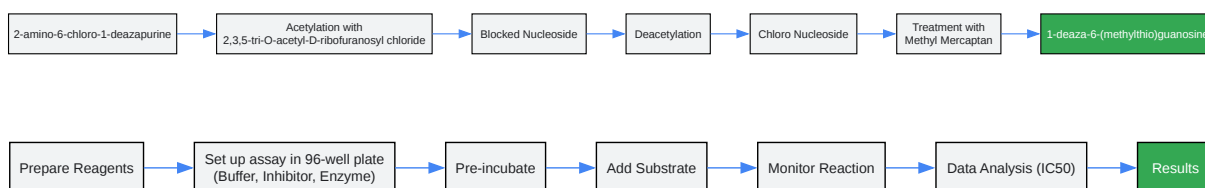
Synthesis of 8-Methylthioguanosine Analogue

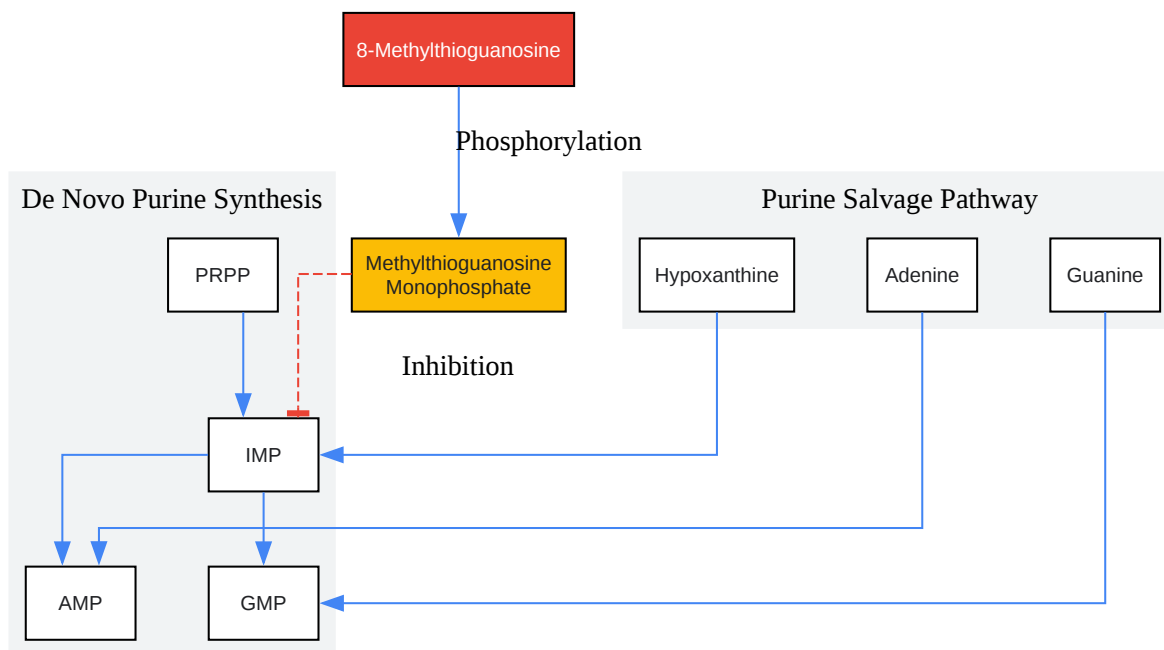
While a specific, detailed protocol for the synthesis of 8-methylthioguanosine is not readily available, a method for a related compound, 1-deaza-6-(methylthio)guanosine, has been described and can serve as a procedural basis.^[1]

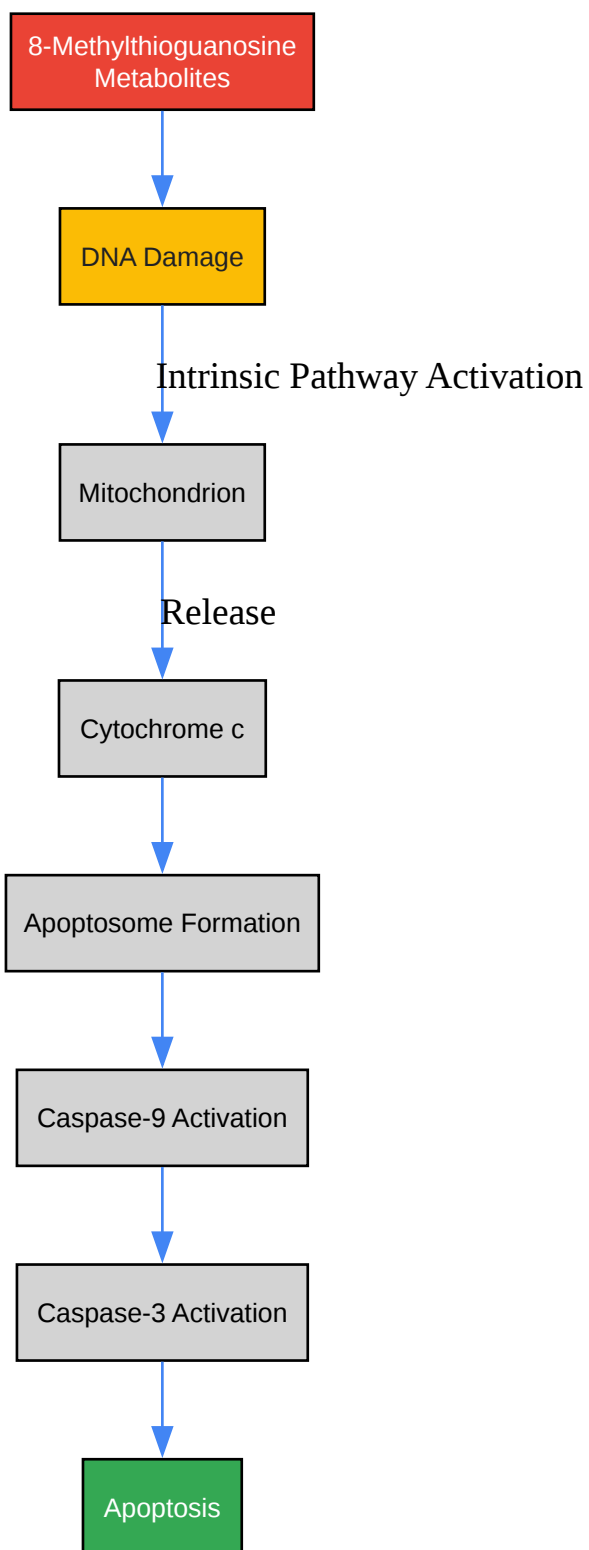
Synthesis of 1-deaza-6-(methylthio)guanosine:

- **Acetylation:** The N²-acetyl derivative of 2-amino-6-chloro-1-deazapurine is reacted with 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride. This reaction is carried out in the presence of Linde 4A molecular sieves to yield the blocked nucleoside.
- **Deacetylation:** The acetyl groups are removed from the blocked nucleoside to give the chloro nucleoside.
- **Thiolation:** The chloro nucleoside is then treated with methyl mercaptan at a high temperature to produce 1-deaza-6-(methylthio)guanosine.

Workflow for the Synthesis of a Guanosine Analogue







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceopen.com [scienceopen.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- To cite this document: BenchChem. [physical and chemical properties of 8-methylthioguanosine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387822#physical-and-chemical-properties-of-8-methylthioguanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com